molecular formula C15H24ClNO B5228589 N-butyl-5-(3-chlorophenoxy)-1-pentanamine

N-butyl-5-(3-chlorophenoxy)-1-pentanamine

Cat. No. B5228589
M. Wt: 269.81 g/mol
InChI Key: UPMNCYMFPXHHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-5-(3-chlorophenoxy)-1-pentanamine, also known as B-35, is a chemical compound that has gained interest in scientific research due to its potential as a selective serotonin 2C receptor agonist. This compound has been synthesized through a variety of methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been explored. In

Mechanism of Action

N-butyl-5-(3-chlorophenoxy)-1-pentanamine acts as an agonist for the serotonin 2C receptor, which is a G protein-coupled receptor. Upon binding to this receptor, N-butyl-5-(3-chlorophenoxy)-1-pentanamine activates the G protein, leading to the activation of downstream signaling pathways. This activation of the serotonin 2C receptor has been shown to regulate mood, appetite, and anxiety.
Biochemical and Physiological Effects:
N-butyl-5-(3-chlorophenoxy)-1-pentanamine has been shown to regulate food intake and body weight in animal studies. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in rodents. Additionally, N-butyl-5-(3-chlorophenoxy)-1-pentanamine has been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of N-butyl-5-(3-chlorophenoxy)-1-pentanamine is its high affinity for the serotonin 2C receptor, making it a potential candidate for investigating the role of this receptor in various physiological processes. However, one limitation of N-butyl-5-(3-chlorophenoxy)-1-pentanamine is its relatively low solubility, which can make it difficult to work with in lab experiments.

Future Directions

Future research on N-butyl-5-(3-chlorophenoxy)-1-pentanamine could involve investigating its potential as a treatment for mood disorders and obesity in humans. Additionally, further studies on the mechanism of action of N-butyl-5-(3-chlorophenoxy)-1-pentanamine could shed light on the role of the serotonin 2C receptor in various physiological processes. Furthermore, the development of more soluble analogs of N-butyl-5-(3-chlorophenoxy)-1-pentanamine could overcome the limitations of its low solubility.

Synthesis Methods

The synthesis of N-butyl-5-(3-chlorophenoxy)-1-pentanamine has been achieved through various methods, including the reaction of 3-chlorophenol with butylamine and 1-chloropentane. Another method involves the reaction of 3-chlorophenol with butylamine and 1-pentanone. The yield of N-butyl-5-(3-chlorophenoxy)-1-pentanamine from these methods has been reported to be around 70-80%.

Scientific Research Applications

N-butyl-5-(3-chlorophenoxy)-1-pentanamine has been studied for its potential as a selective serotonin 2C receptor agonist. This receptor is involved in the regulation of mood, appetite, and anxiety. N-butyl-5-(3-chlorophenoxy)-1-pentanamine has shown to have a high affinity for this receptor, making it a potential candidate for the treatment of mood disorders and obesity. In addition, N-butyl-5-(3-chlorophenoxy)-1-pentanamine has also been studied for its potential as a tool for investigating the role of the serotonin 2C receptor in various physiological processes.

properties

IUPAC Name

N-butyl-5-(3-chlorophenoxy)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO/c1-2-3-10-17-11-5-4-6-12-18-15-9-7-8-14(16)13-15/h7-9,13,17H,2-6,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMNCYMFPXHHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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